7,7-Difluoro-1-azaspiro[3.5]nonan-2-one
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Overview
Description
7,7-Difluoro-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C8H11F2NO and a molecular weight of 175.179 g/mol. This compound features a unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a nonane ring system. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing fluorine and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-1-azaspiro[3.5]nonan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
7,7-Difluoro-1-azaspiro[3.5]nonan-2-one has garnered attention in scientific research due to its unique chemical structure and potential biological activity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one include:
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the positioning of the fluorine atoms. These features can impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7,7-difluoro-1-azaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c9-8(10)3-1-7(2-4-8)5-6(12)11-7/h1-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMMBIVMQDYMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(=O)N2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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